molecular formula C30H44N2O6 B11075766 Bis[2-(diisopropylamino)ethyl] 2,6-dimethylfuro[2,3-F][1]benzofuran-3,7-dicarboxylate

Bis[2-(diisopropylamino)ethyl] 2,6-dimethylfuro[2,3-F][1]benzofuran-3,7-dicarboxylate

Cat. No.: B11075766
M. Wt: 528.7 g/mol
InChI Key: KIYKAWOBHWJIHS-UHFFFAOYSA-N
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Description

Bis[2-(diisopropylamino)ethyl] 2,6-dimethylfuro2,3-Fbenzofuran-3,7-dicarboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furobenzofuran core, which is known for its stability and reactivity. The presence of diisopropylamino groups further enhances its chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2-(diisopropylamino)ethyl] 2,6-dimethylfuro2,3-Fbenzofuran-3,7-dicarboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include diisopropylamine, ethyl chloroformate, and various catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening to optimize reaction conditions. The use of advanced purification methods such as chromatography and crystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis[2-(diisopropylamino)ethyl] 2,6-dimethylfuro2,3-Fbenzofuran-3,7-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Bis[2-(diisopropylamino)ethyl] 2,6-dimethylfuro2,3-Fbenzofuran-3,7-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a drug delivery agent due to its stability and reactivity.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Bis[2-(diisopropylamino)ethyl] 2,6-dimethylfuro2,3-Fbenzofuran-3,7-dicarboxylate involves its interaction with specific molecular targets. The diisopropylamino groups can interact with biological membranes, enhancing the compound’s ability to penetrate cells. This interaction can disrupt cellular processes, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxylate : Similar core structure but different functional groups.
  • Bis(diisopropylaminoethyl)disulfide : Contains diisopropylamino groups but different core structure .

Uniqueness

Bis[2-(diisopropylamino)ethyl] 2,6-dimethylfuro2,3-Fbenzofuran-3,7-dicarboxylate is unique due to its combination of a stable furobenzofuran core and reactive diisopropylamino groups.

Properties

Molecular Formula

C30H44N2O6

Molecular Weight

528.7 g/mol

IUPAC Name

bis[2-[di(propan-2-yl)amino]ethyl] 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate

InChI

InChI=1S/C30H44N2O6/c1-17(2)31(18(3)4)11-13-35-29(33)27-21(9)37-25-16-24-26(15-23(25)27)38-22(10)28(24)30(34)36-14-12-32(19(5)6)20(7)8/h15-20H,11-14H2,1-10H3

InChI Key

KIYKAWOBHWJIHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC3=C(C=C2O1)C(=C(O3)C)C(=O)OCCN(C(C)C)C(C)C)C(=O)OCCN(C(C)C)C(C)C

Origin of Product

United States

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